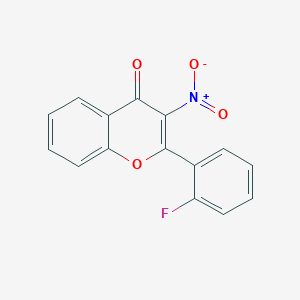
1-Methyl-4-(1,3-thiazol-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine and related compounds often involves complex chemical reactions. For instance, Ahmed et al. (2017) described the synthesis of related compounds using nucleophilic addition of benzoyl isothiocyanate and substituted benzoyl isothiocyanate in bi-molar quantity at reflux temperature (Ahmed, Molvi, & Khan, 2017). Similarly, Xia (2015) reported the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, using aminothiourea and carbon disulfide as starting materials (Xia, 2015).
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine is characterized by the presence of both piperazine and thiazol rings. This unique combination imparts specific chemical properties to the molecule. The structure is often confirmed and analyzed using techniques like IR, 1H NMR, Mass, and elemental spectral analysis, as done by Naidu et al. (2016) in their synthesis of related compounds (Naidu et al., 2016).
Chemical Reactions and Properties
1-Methyl-4-(1,3-thiazol-2-yl)piperazine can participate in various chemical reactions due to its active functional groups. For instance, Rayala et al. (2023) described the parallel synthesis of piperazine-tethered thiazole compounds, highlighting the reactivity of similar structures (Rayala et al., 2023).
Physical Properties Analysis
The physical properties of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, such as solubility, melting point, and stability, are crucial for its handling and applications. These properties are typically determined through experimental analysis and are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other compounds, define the applications of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine in different fields. Studies like those by Omar et al. (2022), which explored the antimicrobial activities of piperazine analogues, provide insights into the chemical properties of related compounds (Omar et al., 2022).
科学研究应用
Antimicrobial Application
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: A new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives have been synthesized and evaluated for their antimicrobial properties .
- Methods of Application: The compounds were synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .
- Results: The compounds showed promising antifungal activity against Aspergillus niger with minimum inhibitory concentration (MIC) 31.25–62.5 µg/mL. Some compounds also showed good antibacterial activity against Staphylococcus albus .
Biological Evaluation of Thiazole Derivatives
- Scientific Field: Biochemistry .
- Summary of the Application: Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities .
- Methods of Application: The chapter presents several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis and their biological activities studies .
- Results: Thiazole-based compounds have shown a variety of biological activities including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antioxidant Properties
- Scientific Field: Biochemistry .
- Summary of the Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including hypnotism, schizophrenia, inflammation, bacterial infections, allergies, HIV infections, hypertension, and pain .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results: The results or outcomes obtained would also depend on the specific derivative and its intended use .
Agrochemicals, Photostabilizers, Dyes, or Anticorrosives
- Scientific Field: Industrial Chemistry .
- Summary of the Application: The 1,4-disubstituted 1 H -1,2,3-triazoles have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results: The results or outcomes obtained would also depend on the specific derivative and its intended use .
Antihypertensive and Anti-inflammatory Properties
- Scientific Field: Pharmacology .
- Summary of the Application: Thiazole derivatives have been used in drug discovery for the treatment of hypertension and inflammation .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results: The results or outcomes obtained would also depend on the specific derivative and its intended use .
Antitumor and Cytotoxic Properties
- Scientific Field: Oncology .
- Summary of the Application: Thiazole derivatives have been observed to have antitumor and cytotoxic activities .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results: The results or outcomes obtained would also depend on the specific derivative and its intended use .
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-10-3-5-11(6-4-10)8-9-2-7-12-8/h2,7H,3-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPDKPFPBGJRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435976 |
Source


|
| Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(1,3-thiazol-2-yl)piperazine | |
CAS RN |
187533-52-4 |
Source


|
| Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

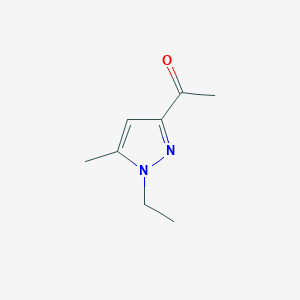
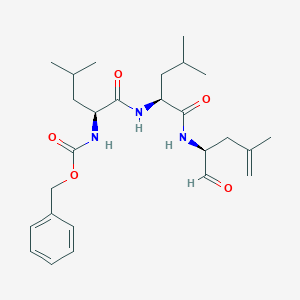
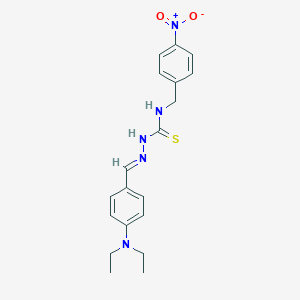
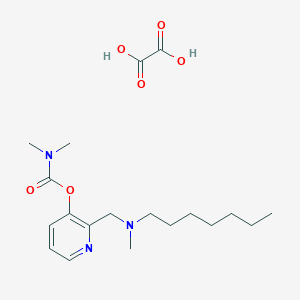
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
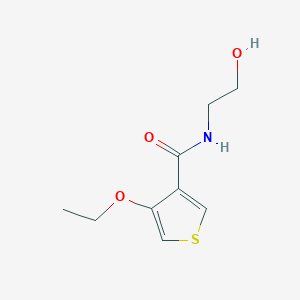
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
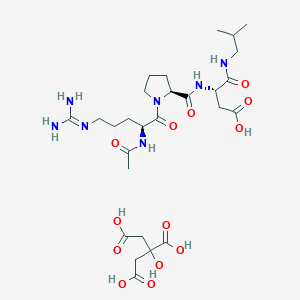

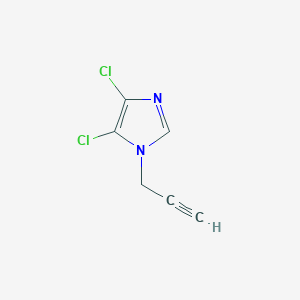
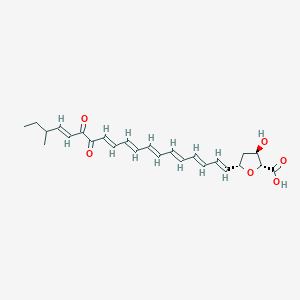
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
